molecular formula C13H9FN2OS B7848700 7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one

7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7848700
M. Wt: 260.29 g/mol
InChI Key: QAAHABUGXSFNGG-UHFFFAOYSA-N
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Description

Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” involves specific reaction conditions and reagents. The detailed synthetic route typically includes:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled conditions].

    Step 3: Final purification and isolation of the compound using [techniques such as chromatography].

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-scale reactors: for the initial synthesis.

    Continuous monitoring: of reaction parameters to maintain consistency.

    Advanced purification techniques: to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized product].

    Reduction: Undergoes reduction in the presence of reducing agents, yielding [reduced product].

    Substitution: Participates in substitution reactions where [specific groups] are replaced by [other groups].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include [agent names] under [specific conditions].

    Reduction: Typical reducing agents are [agent names] used under [controlled conditions].

    Substitution: Reagents such as [reagent names] are used in [solvent] at [temperature].

Major Products: The major products formed from these reactions include [product names], which are characterized by [specific properties].

Scientific Research Applications

Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating [specific conditions].

    Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.

Mechanism of Action

The mechanism by which compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” exerts its effects involves:

    Molecular Targets: Interacts with [specific proteins or enzymes] to modulate [biological processes].

    Pathways Involved: Influences [specific pathways] leading to [desired effects].

Comparison with Similar Compounds

  • Compound “CID 12345678”
  • Compound “CID 23456789”
  • Compound “CID 34567890”

Comparison:

    Structural Differences: Compound “7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one” has unique structural features that distinguish it from similar compounds.

    Chemical Behavior: Exhibits different reactivity and stability compared to its analogs.

    Applications: While similar compounds are used in [specific applications], compound “this compound” offers advantages in [other applications] due to its [unique properties].

This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS/c1-7-15-11-10(6-18-12(11)13(17)16-7)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAHABUGXSFNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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